molecular formula C8H9NO4S B1604198 2-Amino-5-(methylsulfonyl)benzoic acid CAS No. 90222-79-0

2-Amino-5-(methylsulfonyl)benzoic acid

Cat. No.: B1604198
CAS No.: 90222-79-0
M. Wt: 215.23 g/mol
InChI Key: UJEHBAYGWFHLKV-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)benzoic acid, also known as AMSBA, is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It has been the focus of research in various fields due to its unique properties and potential applications .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For example, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) . This information can be used to generate a 3D structure of the molecule for further analysis .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.473±0.06 g/cm3 (Predicted), a melting point of 245°C, and a boiling point of 493.5±45.0 °C (Predicted) .

Scientific Research Applications

Medicinal Chemistry Applications

2-Amino-5-(methylsulfonyl)benzoic acid and its derivatives have been extensively studied for their potential in medicinal chemistry. They have been explored as key intermediates in the synthesis of various pharmacologically active compounds:

  • EP1 Receptor Selective Antagonists : Analogues of this compound have shown optimized antagonist activity for the EP1 receptor subtype, with some exhibiting in vivo antagonist activity. These findings highlight the compound's role in discovering new therapeutic agents targeting prostaglandin E2 (PGE2) related pathologies (Naganawa et al., 2006).

  • Hypoglycemic Agents : The structure-activity relationships in hypoglycemic benzoic acid derivatives, including those related to this compound, have been investigated, leading to the development of repaglinide, a therapeutic agent for type 2 diabetes (Grell et al., 1998).

Material Science Applications

In the realm of material science, this compound derivatives have contributed to the development of novel materials:

  • Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers derived from this compound have been utilized to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, indicating their potential for water purification and treatment of dye solutions (Liu et al., 2012).

Environmental Science Applications

This compound and its analogs have also been explored for environmental applications, particularly in the degradation of harmful substances:

  • Controllable Degradation of Herbicides : Research has focused on the degradation of chlorsulfuron, a herbicide, by substituting at the 5th position of the benzene ring with N-methylamido and dialkylamino groups. This modification aims to address the environmental persistence of such herbicides, demonstrating the compound's importance in developing eco-friendly agricultural chemicals (Meng et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

2-amino-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEHBAYGWFHLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630200
Record name 2-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90222-79-0
Record name 2-Amino-5-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4.26 mmol 2-chloro-5-methanesulfonyl-benzoic acid (see example K, step1), 0.39 mmol Copper powder and 10 ml ammonium hydroxide 25% was heated at 125-130° C. with stirring for 18 hours. Mixture was cooled to room temperature and filtered. The solid was washed with methanol. The filtrate was concentrated in vacuo. The residue was acidified with HCl 1N to pH=2. The obtained solid was washed with water and dried (HV, 50° C., 1 hour) to yield the title compound. MS (m/e): 214.1 (M−H, 100%)
Quantity
4.26 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Copper
Quantity
0.39 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4.26 mmol 2-chloro-5-methanesulfonyl-benzoic acid (compound 1.2a), 0.39 mmol Copper powder and 10 ml ammonium hydroxide 25% was heated at 125-130° C. with stirring for 18 hours. The mixture was cooled to room temperature and filtered. The solid was washed with methanol. The filtrate was concentrated in vacuo. The residue was acidified with HCl 1N to pH=2. The obtained solid was washed with water and dried (HV, 50° C., 1 hour) to yield the title compound. MS (m/e): 214.1 (, 100%)
Quantity
4.26 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Copper
Quantity
0.39 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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